1-[4,5-Bis(chloromethyl)-2-thienyl]ethanone
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Overview
Description
1-[4,5-Bis(chloromethyl)-2-thienyl]ethanone is a chemical compound characterized by its unique structure, which includes a thiophene ring substituted with chloromethyl groups and an ethanone moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with thiophene as the core structure.
Chloromethylation: The thiophene ring undergoes chloromethylation, a reaction where chloromethyl groups are introduced to the 4 and 5 positions of the thiophene ring.
Ketone Formation:
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Catalysts and Reagents: Various catalysts and reagents are used to optimize the reaction conditions and yield of the desired product.
Chemical Reactions Analysis
Oxidation: 1-[4,5-Bis(chloromethyl)-2-thienyl]ethanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloromethyl groups to methylene groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions: Reagents such as sodium borohydride, lithium aluminum hydride, and various nucleophiles are commonly used. Reaction conditions vary depending on the specific reaction being performed.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and other substituted thiophenes.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound finds use in the production of materials and chemicals that require specific structural features provided by the thiophene ring.
Mechanism of Action
Molecular Targets: The exact mechanism of action depends on the specific application. In drug development, it may interact with specific enzymes or receptors.
Pathways Involved: The pathways involved can include various biochemical processes, such as metabolic pathways or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds: Compounds such as 1-[4-(chloromethyl)-2-thienyl]ethanone and 1-[4-(chloromethyl)phenyl]ethanone are structurally similar.
Uniqueness: 1-[4,5-Bis(chloromethyl)-2-thienyl]ethanone is unique due to the presence of two chloromethyl groups on the thiophene ring, which can influence its reactivity and applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4,5-bis(chloromethyl)thiophen-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2OS/c1-5(11)7-2-6(3-9)8(4-10)12-7/h2H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXENBTAYTRBCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)CCl)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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